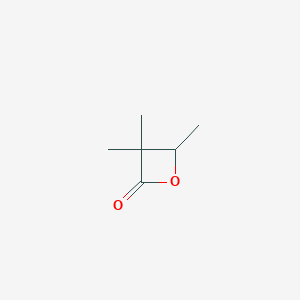

3,3,4-Trimethyl-2-oxetanone

説明

3,3,4-Trimethyl-2-oxetanone is a substituted oxetanone featuring three methyl groups at positions 3, 3, and 4 of the oxetane ring. Oxetanones are four-membered cyclic ketones with significant utility in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. This article compares these analogs to infer characteristics of the target compound.

特性

CAS番号 |

18523-58-5 |

|---|---|

分子式 |

C6H10O2 |

分子量 |

114.14 g/mol |

IUPAC名 |

3,3,4-trimethyloxetan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8-4/h4H,1-3H3 |

InChIキー |

DZJYBEBRJNJOLP-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(=O)O1)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.

Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.

Diol Cyclization: Another method includes the cyclization of diols, which can be achieved under acidic or basic conditions.

Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalysts, are tailored to achieve efficient large-scale production .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted oxetane derivatives.

科学的研究の応用

Chemistry: 3,3,4-Trimethyl-2-oxetanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as pharmacophores due to their unique ring structure, which can influence the biological activity of drug candidates .

Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity .

作用機序

The mechanism by which 3,3,4-Trimethyl-2-oxetanone exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Features

- 3,3,4-Trimethyl-2-oxetanone (hypothetical): A compact oxetanone derivative with three methyl substituents, likely exhibiting moderate steric hindrance and enhanced ring strain due to the small substituents.

- (3S,4S)-3-Hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-2-oxetanone (IM089457): A bulky oxetanone with long alkyl chains (hexyl and tridecyl groups) and a phenylmethoxy moiety, introducing significant hydrophobicity and steric complexity .

- 3,3-Diphenyl-4,4-bis(trifluoromethyl)-oxetan-2-one (60403-90-9) : Features aromatic (diphenyl) and electron-withdrawing trifluoromethyl groups, which enhance thermal stability and alter electronic properties .

Molecular and Physical Properties

*Estimated based on analogous oxetanones.

- Key Observations: Steric Effects: IM089457’s long alkyl chains increase molecular weight (444.69) and reduce solubility in polar solvents compared to smaller analogs. Electronic Effects: The trifluoromethyl groups in 60403-90-9 enhance lipophilicity and resistance to metabolic degradation, common in fluorinated pharmaceuticals . Hypothesized Properties of 3,3,4-Trimethyl-2-oxetanone: Lower molecular weight (~126) and higher volatility than analogs, with reactivity influenced by methyl-induced ring strain.

Notes on Data Limitations

Absence of Direct Evidence: No provided sources explicitly discuss 3,3,4-Trimethyl-2-oxetanone. Inferences are drawn from analogs .

Hypothetical Data : Molecular weight and properties of the target compound are estimated. Experimental validation is required.

Focus on Available Analogs : Emphasis on IM089457 and 60403-90-9 due to their detailed characterization in the evidence.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。